3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Overview
Description
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a propanol chain, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the hydroxyl group. One common method involves the use of 2,2-dimethyl-1,3-dioxolane as a starting material, which is then reacted with a propanol derivative under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the highest possible purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohol derivatives.
Substitution: Halogenated compounds or amines.
Scientific Research Applications
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The dioxolane ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-dioxolane: A precursor used in the synthesis of the target compound.
Propan-1-ol: A simpler alcohol with similar reactivity but lacking the dioxolane ring.
3-hydroxypropanal: An aldehyde derivative with similar functional groups.
Uniqueness
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of both the dioxolane ring and the hydroxyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448319 | |
Record name | 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133008-08-9 | |
Record name | 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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